molecular formula C21H32N2O B4286606 N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA

Cat. No.: B4286606
M. Wt: 328.5 g/mol
InChI Key: JXNYZJROAMMESP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N’-[4-(1,1-dimethylpropyl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes an indene moiety and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N’-[4-(1,1-dimethylpropyl)cyclohexyl]urea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 4-(1,1-dimethylpropyl)cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(2,3-dihydro-1H-inden-5-yl)-N’-[4-(1,1-dimethylpropyl)cyclohexyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-N’-[4-(1,1-dimethylpropyl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N’-[4-(1,1-dimethylpropyl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-N’-[4-(1,1-dimethylpropyl)cyclohexyl]carbamate
  • N-(2,3-dihydro-1H-inden-5-yl)-N’-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea
  • N-(2,3-dihydro-1H-inden-5-yl)-N’-[4-(1,1-dimethylpropyl)cyclohexyl]guanidine

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-N’-[4-(1,1-dimethylpropyl)cyclohexyl]urea stands out due to its specific combination of the indene and cyclohexyl moieties, which confer unique chemical and biological properties

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-4-21(2,3)17-9-12-18(13-10-17)22-20(24)23-19-11-8-15-6-5-7-16(15)14-19/h8,11,14,17-18H,4-7,9-10,12-13H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNYZJROAMMESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA

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